molecular formula C13H11Cl2NO2 B11840888 (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B11840888
M. Wt: 284.13 g/mol
InChI Key: QUGMMFYCLGONIK-CVJICSNFSA-N
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Description

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Doebner hydrogen-transfer reaction, which is used for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to both electron-withdrawing and electron-donating groups, making it versatile for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. The use of catalysts such as BF3·THF in solvents like MeCN (acetonitrile) has been reported to improve the efficiency of the synthesis . The reaction conditions, including temperature and solvent choice, are crucial for maximizing the yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at positions 6 and 9 can significantly alter its chemical properties compared to other quinoline derivatives.

Biological Activity

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and case studies highlighting its efficacy against various diseases.

  • Chemical Formula : C₁₃H₁₁Cl₂N₁O₂
  • CAS Number : 32809-16-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include chlorination and cyclization processes. The quinoline nucleus has been associated with various biological activities, such as anticancer and antimicrobial effects. Research has focused on optimizing synthesis routes to enhance yield and purity.

Anticancer Activity

Studies have demonstrated that compounds with a quinoline structure exhibit significant anticancer properties. A notable study evaluated the anticancer activity of various quinoline derivatives, including those similar to this compound. The MTT assay was employed to assess cytotoxicity against A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values ranging from 356 µM to 519 µM when compared to the standard drug Doxorubicin .

Compound CodeIC50 (µM)Activity Level
MOSB356High
NSB366High
MSB519Moderate

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. The structural features of this compound suggest potential effectiveness against various bacterial strains. Further research is needed to quantify these effects.

Case Study 1: Anticancer Efficacy

A research project focused on synthesizing a series of quinoline derivatives aimed at evaluating their anticancer activity. The study found that modifications in the molecular structure significantly influenced the anticancer potency. Compounds with dichloro substitutions showed enhanced activity against specific cancer cell lines .

Case Study 2: Inhibition of Dihydroorotate Dehydrogenase

Another important study investigated the compound's role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. The compound demonstrated promising IC50 values in the nanomolar range (IC50 = 9.71 ± 1.4 nM), indicating its potential as a therapeutic agent in treating conditions like autoimmune diseases and cancer .

Properties

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H11Cl2NO2/c14-8-4-5-9(15)12-10(8)6-2-1-3-7(6)11(16-12)13(17)18/h1-2,4-7,11,16H,3H2,(H,17,18)/t6-,7+,11-/m0/s1

InChI Key

QUGMMFYCLGONIK-CVJICSNFSA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C(C=CC(=C23)Cl)Cl)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)Cl)C(=O)O

Origin of Product

United States

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